3',5'-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide
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Overview
Description
3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide is an organic compound characterized by the presence of trifluoromethyl groups and a trimethylacetanilide structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with N,N-dimethyl formamide dimethyl acetal to yield an imine intermediate, which is then hydrolyzed to form the final product . The reaction conditions often include the use of potassium carbonate and hydrogen peroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Catalysts such as palladium or nickel may be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)benzamide
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)benzyl alcohol
Comparison: 3’,5’-Bis(trifluoromethyl)-2,2,2-trimethylacetanilide is unique due to its specific acetanilide structure combined with trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not as pronounced in similar compounds .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO/c1-11(2,3)10(21)20-9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGMSDRJHFBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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